molecular formula C7H12O6S B13796146 (2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid

Cat. No.: B13796146
M. Wt: 224.23 g/mol
InChI Key: CKAAHCBAWAIEFK-OJGRKFFBSA-N
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Description

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl groups and a methylsulfanyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the regioselective synthesis, which ensures that the functional groups are introduced at specific positions on the oxane ring. This method often involves the use of protecting groups to prevent unwanted reactions at certain sites .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acid group may produce primary alcohols.

Scientific Research Applications

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The

Properties

Molecular Formula

C7H12O6S

Molecular Weight

224.23 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxane-2-carboxylic acid

InChI

InChI=1S/C7H12O6S/c1-14-7-4(10)2(8)3(9)5(13-7)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4+,5-,7?/m0/s1

InChI Key

CKAAHCBAWAIEFK-OJGRKFFBSA-N

Isomeric SMILES

CSC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Canonical SMILES

CSC1C(C(C(C(O1)C(=O)O)O)O)O

Origin of Product

United States

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